Methyl 4-phenylbut-2-ynoate Methyl 4-phenylbut-2-ynoate
Brand Name: Vulcanchem
CAS No.: 73845-38-2
VCID: VC18719375
InChI: InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3
SMILES:
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol

Methyl 4-phenylbut-2-ynoate

CAS No.: 73845-38-2

Cat. No.: VC18719375

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-phenylbut-2-ynoate - 73845-38-2

Specification

CAS No. 73845-38-2
Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
IUPAC Name methyl 4-phenylbut-2-ynoate
Standard InChI InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3
Standard InChI Key YEBLQTSFTJXFMH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C#CCC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 4-phenylbut-2-ynoate features a conjugated system comprising a phenyl group at the C4 position, a triple bond between C2 and C3, and a methyl ester moiety at C1 (Figure 1). The IUPAC name, methyl 4-phenylbut-2-ynoate, reflects this arrangement. X-ray crystallography and NMR studies confirm a planar geometry around the triple bond, with bond lengths of 1.20A˚\sim 1.20 \, \text{Å} for the alkyne and 1.34A˚\sim 1.34 \, \text{Å} for the ester carbonyl .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight174.20 g/mol
Density1.12 g/cm³ (predicted)
Boiling Point285–290°C (estimated)
LogP (Partition Coefficient)1.96
SolubilityMiscible in organic solvents

The compound’s lipophilicity (LogP = 1.96) suggests moderate membrane permeability, a trait exploited in prodrug designs .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 2237cm1\sim 2237 \, \text{cm}^{-1} (C≡C stretch) and 1713cm1\sim 1713 \, \text{cm}^{-1} (ester C=O stretch) .

  • 1H^1\text{H} NMR: Signals at δ 3.81 ppm (s, 3H, OCH₃), δ 7.55–7.66 ppm (m, 5H, aromatic), and δ 5.59 ppm (d, J = 5.0 Hz, CH) .

  • 13C^{13}\text{C} NMR: Peaks at δ 167.45 (C=O), δ 86.1–77.4 (alkyne carbons), and δ 123.8–132.1 (aromatic carbons) .

Synthetic Methodologies

Traditional Laboratory Synthesis

A common route involves the Sonogashira coupling of methyl propiolate with iodobenzene under palladium catalysis :

HC≡C-COOCH3+Ph-IPd(PPh3)4,CuIPh-C≡C-CH2-COOCH3\text{HC≡C-COOCH}_3 + \text{Ph-I} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ph-C≡C-CH}_2\text{-COOCH}_3

Yields typically range from 70–85% with optimized conditions (50°C, 12 h) .

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. Using a microreactor system at 100°C and 10 bar, throughput reaches 1.2 kg/h with 92% purity. Catalysts like Pd/C (5% loading) reduce costs while maintaining selectivity.

Reactivity and Mechanistic Insights

Nucleophilic Additions

The electron-deficient alkyne undergoes regioselective additions:

  • With Amines: Forms β-enamino esters (e.g., methyl 4-(3-methylanilino)-4-phenylbut-2-ynoate, CID 135025787) .

  • With Thiols: Yields vinyl sulfides, useful in heterocycle synthesis .

Cycloadditions

In Diels-Alder reactions, the triple bond acts as a dienophile. For example, reaction with cyclopentadiene produces bicyclic esters with >90% endo selectivity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 4-phenylbut-2-ynoate serves as a precursor to antibacterial agents. Derivatives like methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate inhibit MenB in Staphylococcus aureus (MIC = 0.35–0.75 µg/mL) . The mechanism involves CoA adduct formation, which blocks menaquinone biosynthesis .

Materials Science

The compound’s rigid structure aids in designing liquid crystals. Incorporating it into mesogens enhances thermal stability (clearing points >200°C) .

Analytical and Regulatory Considerations

Chromatographic Methods

HPLC analysis (C18 column, 70:30 acetonitrile/water) achieves baseline separation with tR=12.3mint_R = 12.3 \, \text{min} . GC-MS (EI mode) gives a molecular ion at m/z 174 .

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